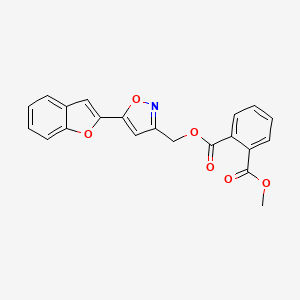![molecular formula C19H25F3N6O2S B2993158 1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine CAS No. 2097934-30-8](/img/structure/B2993158.png)
1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups . The imidazole, piperidine, and piperazine rings would likely contribute to the rigidity of the molecule, while the sulfonyl and trifluoromethyl groups could potentially influence its reactivity and polarity.
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the imidazole, piperidine, and piperazine rings, as well as the sulfonyl and trifluoromethyl groups . These functional groups could potentially participate in a variety of chemical reactions, depending on the conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of multiple rings could contribute to its rigidity, while the sulfonyl and trifluoromethyl groups could influence its polarity and reactivity .
Wissenschaftliche Forschungsanwendungen
Antibacterial Applications
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in this compound suggests it could be synthesized for use against bacterial infections. Research has shown that imidazole-containing compounds can act against a variety of bacterial strains, making them valuable in the development of new antibiotics .
Antimycobacterial Activity
Compounds with an imidazole moiety have shown activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. This suggests that our compound could be explored for its potential use in treating this challenging infectious disease, especially given the rising concern of antibiotic resistance .
Anti-inflammatory Properties
The imidazole ring is also found in compounds with anti-inflammatory effects. This compound could be investigated for its efficacy in reducing inflammation, which is a common symptom in many diseases and conditions .
Antitumor Potential
Imidazole derivatives have been studied for their antitumor activity. The structural complexity of “1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine” makes it a candidate for the synthesis of novel anticancer agents. Its potential to interfere with cancer cell proliferation could be a significant area of research .
Antidiabetic Effects
The imidazole core is present in some antidiabetic drugs. Investigating this compound for its potential to modulate blood sugar levels could lead to the development of new treatments for diabetes .
Antiallergic Uses
Some imidazole derivatives are known to have antihistaminic effects, which are useful in treating allergic reactions. This compound could be part of new therapies aimed at managing allergies .
Antiviral Applications
Given the broad range of biological activities of imidazole derivatives, including antiviral properties, this compound could be valuable in the synthesis of agents to combat viral infections .
Antioxidant Properties
Imidazole-containing compounds have demonstrated antioxidant activities. This compound could be explored for its ability to neutralize free radicals, which are implicated in various diseases and aging processes .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that imidazole-containing compounds are key components to functional molecules used in a variety of applications . They have been deployed in traditional applications in pharmaceuticals and agrochemicals .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
Imidazole derivatives are known to interact with a diverse range of biochemical pathways due to their versatile chemical structure .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent .
Result of Action
Imidazole derivatives are known for their broad range of biological activities, which suggests that they can have diverse effects at the molecular and cellular level .
Eigenschaften
IUPAC Name |
1-[1-(1-methylimidazol-4-yl)sulfonylpiperidin-4-yl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N6O2S/c1-25-13-18(24-14-25)31(29,30)28-6-4-16(5-7-28)26-8-10-27(11-9-26)17-3-2-15(12-23-17)19(20,21)22/h2-3,12-14,16H,4-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBHPYZTVUXJTNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CCC(CC2)N3CCN(CC3)C4=NC=C(C=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3-(2,2,2-trifluoroacetyl)phenyl]prop-2-enamide](/img/structure/B2993077.png)
![3-(1H,3H-naphtho[1,2-e]1,3-oxazin-2-yl)benzoic acid](/img/structure/B2993079.png)
![N-[(5-bromopyrazin-2-yl)methyl]-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B2993080.png)
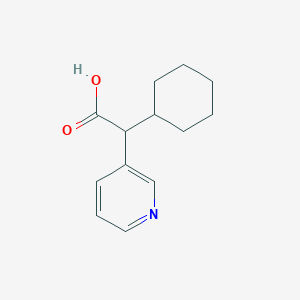

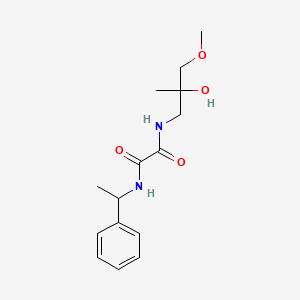
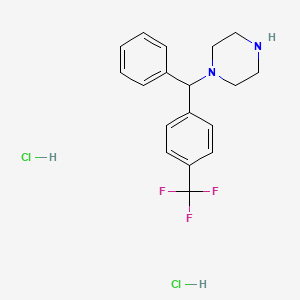
![2-(2-chloropyridin-3-yl)-1-(3-methoxybenzyl)-1H-benzo[d]imidazole](/img/structure/B2993087.png)

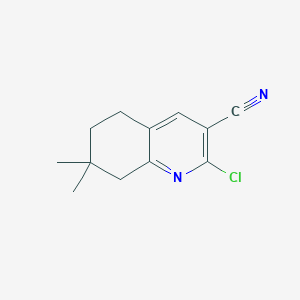
![6-Cyclopropyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2993092.png)

